molecular formula C21H26N6O2 B2940025 2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone CAS No. 2034506-50-6

2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone

Cat. No. B2940025
CAS RN: 2034506-50-6
M. Wt: 394.479
InChI Key: QTOYXDSMHYDZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Activities : Compounds with similar structures have been synthesized and tested for their antimicrobial activities against a variety of organisms, including E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus). These studies contribute to the understanding of the structural requirements for antimicrobial activity and the potential development of new antimicrobial agents (Hassan, 2013).

Chemical Synthesis and Characterization

  • Synthesis of Novel Derivatives : Research into the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives incorporating various moieties demonstrates the versatility of these core structures in generating compounds with potential biological activities. Such studies are crucial for the discovery of new therapeutic agents (Abdel‐Aziz et al., 2008).

Pharmacological Potential

  • σ1 Receptor Antagonism for Pain Management : The synthesis and pharmacological evaluation of derivatives as σ1 receptor antagonists highlight the potential of these compounds in the treatment of pain. The specific example of EST64454 illustrates the importance of aqueous solubility and metabolic stability for clinical candidate selection (Díaz et al., 2020).

Methodological Advances

  • Gold(I)-Catalyzed Synthesis : The development of gold(I)-catalyzed domino cyclization techniques for the synthesis of triazolo and oxadiazolopiperazines demonstrates methodological advances in the construction of complex heterocyclic systems. Such methods expand the toolbox for synthesizing compounds with potential biological activities (Yamamoto et al., 2018).

properties

IUPAC Name

1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-15(2)17-4-6-18(7-5-17)29-14-19(28)25-10-12-26(13-11-25)20-21-24-23-16(3)27(21)9-8-22-20/h4-9,15H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOYXDSMHYDZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)COC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone

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